4,5-Dibromo-3-phenyl-1,2-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-3-phenyl-1,2-thiazole is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-3-phenyl-1,2-thiazole typically involves the bromination of 3-phenyl-1,2-thiazole. One common method includes the reaction of 3-phenyl-1,2-thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-3-phenyl-1,2-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted thiazoles can be formed.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Reduction Products: Reduced forms of the thiazole ring, potentially leading to thiazolidines.
Scientific Research Applications
4,5-Dibromo-3-phenyl-1,2-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-3-phenyl-1,2-thiazole largely depends on its interaction with biological targets. The compound can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, its bromine substituents may facilitate binding to specific protein sites, thereby inhibiting or activating enzymatic functions.
Comparison with Similar Compounds
4,5-Dichloro-3-phenyl-1,2-thiazole: Similar structure but with chlorine substituents instead of bromine.
3-Phenyl-1,2-thiazole: Lacks the bromine substituents, leading to different chemical reactivity and biological activity.
4,5-Dibromo-2-phenyl-1,3-thiazole: Isomeric compound with different positioning of the phenyl group.
Uniqueness: 4,5-Dibromo-3-phenyl-1,2-thiazole is unique due to its specific bromine substituents, which impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H5Br2NS |
---|---|
Molecular Weight |
319.02 g/mol |
IUPAC Name |
4,5-dibromo-3-phenyl-1,2-thiazole |
InChI |
InChI=1S/C9H5Br2NS/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H |
InChI Key |
GDUVDFQHOSGVOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.